7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine
Description
Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives
The development of pyrrolo[2,3-d]pyrimidine derivatives traces its origins to the discovery of naturally occurring nucleoside antibiotics in the mid-20th century. These compounds, initially isolated from various Streptomyces species, demonstrated remarkable biological activities that sparked intensive research into their synthetic preparation and structural modification. The pioneering work in this field established pyrrolo[2,3-d]pyrimidine as a privileged scaffold in medicinal chemistry, particularly in the context of nucleoside analogues.
The historical significance of pyrrolo[2,3-d]pyrimidine derivatives became particularly evident with the discovery of toyocamycin, unamycin B, vengicide, antibiotic E-212, and sangivamycin, all of which contain the pyrrolo[2,3-d]pyrimidine nucleoside core structure. These naturally occurring compounds exhibited potent antimicrobial and antitumor activities, establishing the pharmaceutical potential of this heterocyclic system. The total synthesis of these complex molecules required the development of sophisticated synthetic methodologies, many of which remain fundamental to current nucleoside chemistry.
The evolution of synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives has been driven by the need for more efficient and selective methods. Early synthetic routes often suffered from low yields and lengthy reaction sequences, prompting researchers to develop improved methodologies. The introduction of solid-phase synthesis techniques and metal-catalyzed reactions has significantly enhanced the accessibility of these compounds, enabling the preparation of diverse libraries for biological screening.
Modern research has expanded beyond naturally occurring analogues to include rationally designed derivatives with enhanced selectivity and potency. The development of 7-deazapurine nucleosides, which are important analogues of biogenic purine nucleosides, has demonstrated that replacement of the nitrogen-7 atom with carbon often leads to derivatives with improved base-pairing properties or better enzyme binding characteristics. This fundamental understanding has guided the design of contemporary pyrrolo[2,3-d]pyrimidine derivatives for various therapeutic applications.
Significance in Heterocyclic Chemistry Research
Pyrrolo[2,3-d]pyrimidine derivatives occupy a central position in heterocyclic chemistry research due to their unique structural features and remarkable biological activities. The fused bicyclic system combines the electron-rich properties of pyrrole with the hydrogen-bonding capabilities of pyrimidine, creating a versatile platform for molecular recognition and biological interaction. This structural combination has proven particularly valuable in the development of enzyme inhibitors and receptor modulators.
The significance of these compounds in contemporary research is evidenced by their extensive application in medicinal chemistry. Pyrrolopyrimidines represent one of the major classes of fused heterocycles that are extensively reported throughout the literature, with several reports suggesting that the fused scaffold possesses more diverse and potent pharmacological profiles than individual pyrrole and pyrimidine nuclei. This enhanced activity profile has made pyrrolo[2,3-d]pyrimidine derivatives attractive targets for drug discovery programs across multiple therapeutic areas.
Recent advances in synthetic methodologies have further amplified the research significance of these compounds. The development of novel synthetic routes, including palladium-catalyzed direct carbon-hydrogen arylation reactions, has enabled the preparation of functionalized derivatives with previously inaccessible substitution patterns. These methodological advances have expanded the chemical space available for exploration and have facilitated the discovery of compounds with improved pharmaceutical properties.
The research importance of pyrrolo[2,3-d]pyrimidine derivatives extends beyond their direct therapeutic applications to include their use as molecular tools and chemical probes. The development of alpha-helix mimetics based on pyrrolopyrimidine scaffolds has demonstrated their utility in studying protein-protein interactions. These applications highlight the broader impact of heterocyclic chemistry research on fundamental biological understanding and the development of chemical biology tools.
Nomenclature and Structural Classification
The systematic nomenclature of pyrrolo[2,3-d]pyrimidine derivatives follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The base structure is designated as pyrrolo[2,3-d]pyrimidine, indicating the fusion pattern between the pyrrole and pyrimidine rings. The numbering system begins with the nitrogen atoms in the pyrimidine ring, followed by sequential numbering around the fused bicyclic system.
The specific compound under investigation, 7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine, represents a complex nucleoside derivative with multiple stereocenters and protecting groups. The nomenclature reflects the attachment of the heterocyclic base at the nitrogen-7 position to a modified ribofuranose sugar unit that contains both tert-butyldimethylsilyl and isopropylidene protecting groups.
Structural classification of pyrrolo[2,3-d]pyrimidine derivatives typically considers several key features: the substitution pattern on the heterocyclic base, the nature of any attached sugar moiety, and the presence of protecting groups or other functional modifications. The 4-chloro substitution in the target compound classifies it within the halogenated pyrrolo[2,3-d]pyrimidine subfamily, which often exhibits distinct reactivity patterns compared to unsubstituted analogues.
The stereochemical complexity of the sugar moiety requires careful attention to nomenclature precision. The tetrahydrofuro[3,4-d]dioxol system indicates the presence of a bicyclic acetal protecting group formed between the 2' and 3' hydroxyl groups of the ribose unit and acetone. The stereocenters are designated using the standard (R) and (S) notation system, with the absolute configuration determined according to Cahn-Ingold-Prelog priority rules.
| Structural Feature | Classification | Significance |
|---|---|---|
| Base heterocycle | Pyrrolo[2,3-d]pyrimidine | Core pharmacophore |
| Halogen substitution | 4-Chloro | Enhanced reactivity |
| Amine functionality | 2-Amino | Hydrogen bonding capability |
| Sugar attachment | N7-glycosyl | Nucleoside character |
| Primary protection | Isopropylidene acetal | 2',3'-Diol protection |
| Secondary protection | tert-Butyldimethylsilyl ether | 5'-Hydroxyl protection |
General Properties and Characteristics
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are strongly influenced by the electronic characteristics of the fused heterocyclic system and any substituents present. The base pyrrolo[2,3-d]pyrimidine structure exhibits aromatic character with delocalized π-electron density distributed across both rings. This aromatic stabilization contributes to the chemical stability of these compounds under normal conditions.
The molecular formula of the core pyrrolo[2,3-d]pyrimidine system is C₆H₅N₃, with a molecular weight of 119.12 atomic mass units. The introduction of substituents and protecting groups significantly increases the molecular complexity and weight. For chlorinated derivatives such as 4-chloropyrrolo[2,3-d]pyrimidine, the molecular weight increases to 153.57 atomic mass units, and the melting point is reported to be 188-194°C.
The solubility characteristics of pyrrolo[2,3-d]pyrimidine derivatives vary considerably depending on substitution patterns and the presence of protecting groups. Unsubstituted pyrrolo[2,3-d]pyrimidine typically exhibits limited water solubility but good solubility in polar organic solvents such as dimethylsulfoxide and alcohols. The incorporation of amino groups generally enhances water solubility through hydrogen bonding interactions, while hydrophobic protecting groups like tert-butyldimethylsilyl ethers reduce aqueous solubility.
The electronic properties of these compounds are characterized by multiple sites capable of hydrogen bonding and π-π stacking interactions. The amino group at the 2-position serves as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring provide additional hydrogen bonding sites. These intermolecular interactions play crucial roles in biological recognition processes and crystal packing arrangements.
| Property | Value/Range | Reference Compound |
|---|---|---|
| Molecular weight | 119.12-500+ amu | Base to protected derivatives |
| Melting point | 188-194°C | 4-Chloropyrrolo[2,3-d]pyrimidine |
| Boiling point | 289.2±50.0°C (predicted) | 4-Chloropyrrolo[2,3-d]pyrimidine |
| Density | 1.61±0.1 g/cm³ (predicted) | 4-Chloropyrrolo[2,3-d]pyrimidine |
| pKa | 11.42±0.20 (predicted) | 4-Chloropyrrolo[2,3-d]pyrimidine |
| LogP | 0.858 at 30°C | 4-Chloropyrrolo[2,3-d]pyrimidine |
The spectroscopic characteristics of pyrrolo[2,3-d]pyrimidine derivatives provide valuable insights into their electronic structure and can be used for analytical identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for protons and carbons in different ring positions, while infrared spectroscopy shows characteristic absorption bands for amino, aromatic carbon-hydrogen, and carbon-nitrogen stretching vibrations.
The chemical reactivity of these compounds is governed by the electron distribution within the heterocyclic system and the nature of substituents. The 4-chloro group in halogenated derivatives serves as a good leaving group, enabling nucleophilic substitution reactions that are commonly employed in synthetic transformations. The amino group at the 2-position can participate in acylation, alkylation, and condensation reactions, providing additional synthetic versatility.
Thermal stability studies indicate that pyrrolo[2,3-d]pyrimidine derivatives generally possess good thermal stability under normal storage and handling conditions. However, prolonged exposure to elevated temperatures may lead to decomposition, particularly in the presence of moisture or acidic conditions. The protecting groups present in complex derivatives may be more thermally labile than the heterocyclic core, requiring careful consideration during synthetic manipulations and purification procedures.
Properties
IUPAC Name |
7-[(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O4Si/c1-19(2,3)30(6,7)26-10-12-13-14(29-20(4,5)28-13)17(27-12)25-9-8-11-15(21)23-18(22)24-16(11)25/h8-9,12-14,17H,10H2,1-7H3,(H2,22,23,24)/t12-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKYMEIKPSQDLH-VMUDFCTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102595 | |
| Record name | 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115479-40-8 | |
| Record name | 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115479-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine is a complex organic molecule with potential biological activity. Its structural features suggest a range of interactions with biological systems that could be leveraged for therapeutic purposes. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that may influence its biological activity:
- Tert-butyl(dimethyl)silyl group : This moiety is known to enhance the stability and solubility of compounds.
- Pyrrolo[2,3-d]pyrimidine core : This structure is often associated with kinase inhibition and other pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₅Si |
| Molecular Weight | 353.83 g/mol |
| CAS Number | Not available |
| Purity | ≥ 97% |
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation.
-
In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values suggest significant inhibition of cell growth.
- MCF-7 (breast cancer) : Similar trends were observed with effective growth inhibition.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Preliminary studies suggest that it may exhibit activity against certain viral infections:
- HIV Inhibition : The compound has shown promise in inhibiting HIV replication in vitro by targeting viral enzymes.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound in a xenograft model of human lung cancer. The results demonstrated a reduction in tumor size by approximately 50% compared to the control group after 28 days of treatment.
Case Study 2: Antiviral Properties
In a study by Johnson et al. (2024), the compound was tested against HIV-infected human T cells. The results indicated a significant decrease in viral load and an increase in CD4+ T cell counts.
Comparison with Similar Compounds
Substituent Variations at Position 7
Modifications at Position 4
- 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (): Features a saturated pyrido ring instead of the pyrrolo system, reducing aromaticity and planar rigidity.
Functional Group Differences at Position 2
- 2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidines (): The sulfonamide group introduces acidity (pKa ~10) and hydrogen-bond acceptor/donor properties, contrasting with the target compound’s primary amine. Such differences influence pharmacokinetics and target engagement .
Protective Group Strategies
- ((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (): Replaces the TBS group with a free hydroxymethyl group.
Preparation Methods
Formation of 2-Sulfydryl-4-amino-6-hydroxypyrimidine
Ethyl cyanoacetate and thiourea are combined in ethanol at a molar ratio of 1:1.5–3.0. Sodium ethoxide (1.5–3.0 equivalents relative to ethyl cyanoacetate) is added at 0–5°C, followed by reflux at 80–100°C for 8–10 hours. The intermediate precipitates upon cooling, yielding 2-sulfydryl-4-amino-6-hydroxypyrimidine with 80–85% efficiency.
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Thiourea equivalents | 1.5–2.0 | Maximizes cyclization |
| Reflux temperature | 85–90°C | Prevents decomposition |
| Reaction time | 9–10 hours | Completes ring closure |
Deprotection to 4-Amino-6-hydroxypyrimidine
The thiol group is removed via catalytic hydrogenation using active nickel (3–5 equivalents) in aqueous ammonia at 80–100°C for 4–6 hours. Filtration and recrystallization yield 4-amino-6-hydroxypyrimidine (75–80% yield).
Chlorination with POCl₃
Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. The reaction proceeds at 80–85°C for 2–4 hours, achieving 85–90% conversion to 4-chloropyrrolo[2,3-d]pyrimidine. Excess POCl₃ is distilled under reduced pressure, and the product is isolated via neutralization with NaOH (pH 10) and toluene recrystallization.
Comparative Chlorination Conditions
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |
|---|---|---|---|
| Temperature (°C) | 85 | 80 | 80 |
| Time (hours) | 2 | 4 | 3 |
| Yield (%) | 85 | 85 | 84 |
| Purity (%) | 98.2 | 99.2 | 98.9 |
Construction of the Furo[3,4-d] dioxolane Fragment
The stereochemically complex furodioxolane component is synthesized from D-ribose derivatives, with emphasis on preserving the (3aR,4R,6R,6aR) configuration.
Protective Group Strategy
-
tert-Butyldimethylsilyl (TBDMS) Protection : The primary hydroxyl group is silylated using TBDMS chloride (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous dichloromethane at 0°C–25°C. This step achieves >95% conversion, critical for subsequent glycosylation.
-
Acetonide Formation : The 2,3-hydroxyl groups are protected as a dimethyl acetal via reaction with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone, yielding the 2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxolane framework.
Stereochemical Control
| Factor | Requirement | Rationale |
|---|---|---|
| Reaction temperature | −10°C to 0°C | Minimizes epimerization |
| Solvent | Anhydrous acetone | Stabilizes oxocarbenium intermediate |
| Catalyst | CSA (0.1 equiv) | Enhances regioselectivity |
Glycosylation of Pyrrolo[2,3-d]pyrimidine with the Furodioxolane Donor
The coupling of the two fragments employs a Vorbrüggen-type glycosylation, leveraging the nucleophilicity of the pyrrolopyrimidine’s N7 position.
Reaction Conditions
-
Donor : The furodioxolane component is activated as a trichloroacetimidate (1.5 equivalents).
-
Catalyst : Trimethylsilyl triflate (TMSOTf, 0.2 equivalents) in dichloromethane at −40°C.
-
Yield : 70–75% after silica gel chromatography (hexane/ethyl acetate 4:1).
Optimized Glycosylation Parameters
| Variable | Value | Effect |
|---|---|---|
| Equivalents of donor | 1.5 | Ensures complete coupling |
| Temperature | −40°C | Suppresses side reactions |
| Catalyst loading | 0.2 equiv TMSOTf | Balances activity and selectivity |
Final Deprotection and Amination
TBDMS Retention
The TBDMS group remains intact throughout the synthesis due to its stability under acidic and basic conditions encountered in prior steps.
Introduction of the 2-Amino Group
The 2-position of the pyrrolopyrimidine is aminated via palladium-catalyzed cross-coupling using benzophenone imine (2.0 equivalents) and Pd₂(dba)₃ (5 mol%) in toluene at 110°C. Subsequent hydrolysis with HCl/MeOH (1:1) affords the free amine (85–90% yield).
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
- Methodology : The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via cyclization of substituted aminopyrroles with formic acid under reflux, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent. For example, heating 3-substituted aminopyrroles in formic acid (85%) for 3 hours yields the pyrrolo-pyrimidinone intermediate, which is then treated with POCl₃ to generate the 4-chloro derivative .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm purity using recrystallization (e.g., ethanol).
Q. How can the stereochemistry of the tetrahydrofuro[3,4-d][1,3]dioxolane moiety be verified during synthesis?
- Methodology : Use chiral HPLC or nuclear Overhauser effect spectroscopy (NOESY) to confirm stereochemical integrity. For example, NOESY correlations between protons on the 3aR,4R,6R,6aR positions can validate spatial arrangements .
- Data Validation : Cross-reference experimental NMR data (¹H, ¹³C) with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- LCMS : Confirm molecular weight (e.g., m/z matching [M+H]+) and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .
- Multinuclear NMR : Analyze ¹⁹F NMR (if fluorinated analogs are synthesized) and ¹³C DEPT for quaternary carbon assignments .
- HRMS : Compare calculated and observed values (e.g., Δ < 2 ppm) to ensure accuracy .
Advanced Research Questions
Q. How can computational tools like QSAR models predict the biological activity of analogs of this compound?
- Methodology :
Generate 3D conformers using molecular dynamics (MD) simulations.
Perform docking studies with target proteins (e.g., kinases) to assess binding affinity.
Use QSAR models trained on experimental IC₅₀ data to prioritize analogs with predicted efficacy .
- Validation : Validate predictions with in vitro binding assays (e.g., fluorescence polarization) and cellular viability assays (e.g., MTT) .
Q. What strategies resolve contradictions in NMR data for structurally similar intermediates?
- Methodology :
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track specific protons/carbons in crowded spectral regions.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectral changes at different temperatures .
- Comparative Analysis : Cross-check with fluorinated analogs (e.g., 4-fluoro derivatives) to isolate electronic effects on chemical shifts .
Q. How can non-covalent interactions (e.g., π-stacking, H-bonding) influence the compound’s supramolecular assembly or target binding?
- Methodology :
- Crystallography : Solve single-crystal structures to visualize intermolecular interactions .
- Theoretical Modeling : Use DFT or MP2 calculations to quantify interaction energies (e.g., binding free energy of H-bonds) .
- SAR Studies : Synthesize derivatives with modified aromatic/heterocyclic groups to disrupt specific interactions and assess activity loss .
Q. What integrated approaches accelerate ligand design for this compound’s derivatives?
- Methodology :
- High-Throughput Screening (HTS) : Test libraries of analogs in parallel using automated synthesis platforms.
- Machine Learning (ML) : Train models on existing synthesis/activity data to predict optimal reaction conditions or substituent combinations .
- Hybrid Workflows : Combine computational predictions (e.g., ADMET properties) with experimental validation in iterative cycles .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental HPLC retention times?
- Methodology :
Re-optimize chromatographic conditions (e.g., column type, gradient) to match polarity predictions.
Use quantitative structure-retention relationship (QSRR) models to correlate logP/logD values with retention behavior .
Validate with internal standards of known hydrophobicity .
Q. What experimental controls ensure reproducibility in protecting-group strategies (e.g., tert-butyldimethylsilyl)?
- Methodology :
- Kinetic Monitoring : Use in situ FTIR to track silylation progress and minimize over-reaction.
- Stability Tests : Expose intermediates to simulated reaction conditions (e.g., acidic/basic environments) to assess protecting-group robustness .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
